molecular formula C15H24BrFN2 B4843044 (3-bromo-4-fluorobenzyl)[2-(diethylamino)ethyl]ethylamine

(3-bromo-4-fluorobenzyl)[2-(diethylamino)ethyl]ethylamine

Cat. No. B4843044
M. Wt: 331.27 g/mol
InChI Key: GCCWTCTUEHDEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-bromo-4-fluorobenzyl)[2-(diethylamino)ethyl]ethylamine, also known as BFEDEA, is a chemical compound with potential applications in scientific research.

Mechanism of Action

(3-bromo-4-fluorobenzyl)[2-(diethylamino)ethyl]ethylamine acts by inhibiting the reuptake of serotonin and norepinephrine in the brain, increasing the levels of these neurotransmitters and leading to improved mood and decreased anxiety. It has also been shown to have some affinity for dopamine receptors, although its effects on this neurotransmitter system are less well understood.
Biochemical and Physiological Effects
(3-bromo-4-fluorobenzyl)[2-(diethylamino)ethyl]ethylamine has been shown to have antidepressant and anxiolytic effects in animal models, and may have potential therapeutic applications in the treatment of mood disorders. It has also been shown to have some effects on the cardiovascular system, including decreasing heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

(3-bromo-4-fluorobenzyl)[2-(diethylamino)ethyl]ethylamine has several advantages for use in lab experiments, including its selectivity for serotonin and norepinephrine reuptake inhibition, its potential therapeutic applications, and its relative lack of side effects compared to other antidepressant and anxiolytic drugs. However, its synthesis can be complex and time-consuming, and further research is needed to fully understand its effects on the brain and other physiological systems.

Future Directions

Future research on (3-bromo-4-fluorobenzyl)[2-(diethylamino)ethyl]ethylamine could include further investigation of its effects on dopamine receptors and other neurotransmitter systems, as well as its potential therapeutic applications in the treatment of mood disorders. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for (3-bromo-4-fluorobenzyl)[2-(diethylamino)ethyl]ethylamine, as well as exploring its potential use in combination therapies with other drugs.

Scientific Research Applications

(3-bromo-4-fluorobenzyl)[2-(diethylamino)ethyl]ethylamine has potential applications in scientific research as a selective serotonin reuptake inhibitor (SSRI) and a serotonin-norepinephrine reuptake inhibitor (SNRI). It has been shown to have antidepressant and anxiolytic effects in animal models, and may have potential therapeutic applications in the treatment of mood disorders.

properties

IUPAC Name

N'-[(3-bromo-4-fluorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrFN2/c1-4-18(5-2)9-10-19(6-3)12-13-7-8-15(17)14(16)11-13/h7-8,11H,4-6,9-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCWTCTUEHDEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC)CC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(3-bromo-4-fluorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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